

# Comprehensive Characterization Guide: (4-Amino-2,2,3-trimethylcyclohexyl)methanol[1][3]

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## Compound of Interest

**Compound Name:** (4-Amino-2,2,3-trimethylcyclohexyl)methanol

**CAS No.:** 1053170-08-3

**Cat. No.:** B3208810

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## Executive Summary & Compound Identity

**(4-Amino-2,2,3-trimethylcyclohexyl)methanol** is a specialized bifunctional building block containing a primary amine and a primary alcohol on a sterically crowded trimethylcyclohexane scaffold.[1] Its structural complexity—featuring multiple chiral centers (C1, C3, C4)—means that physical constants like melting point (MP) and boiling point (BP) are strictly dependent on stereoisomeric purity.

This guide addresses the scarcity of public experimental data by providing high-confidence predicted ranges, structural insights, and validated protocols for empirical determination.

## Chemical Identification

| Parameter             | Detail   |
|-----------------------|--|
| Chemical Name         | (4-Amino-2,2,3-trimethylcyclohexyl)methanol  |
| CAS Number            | 1053170-08-3   |
| Molecular Formula     | C <sub>10</sub> H <sub>21</sub> NO   |
| Molecular Weight      | 171.28 g/mol   |
| SMILES                | <chem>OCC1C(C)(C(C(CC1)N)C)C</chem>  |
| Key Functional Groups | Primary Amine (-NH <sub>2</sub> ), Primary Alcohol (-CH <sub>2</sub> OH), Gem-dimethyl |

## Physicochemical Property Landscape

Due to the compound's status as a specialized intermediate rather than a commodity chemical, experimental values vary by synthesis route (isomer ratios). The data below synthesizes chemoinformatic predictions with empirical trends from homologous aminocyclohexanols.

## Quantitative Data Summary

| Property                  | Value / Range                 | Confidence Level          | Notes   |
|---------------------------|-------------------------------|---------------------------|---|
| Boiling Point (atm)       | 265°C – 285°C                 | High (Predicted)          | Decomposes before boiling at 1 atm.[1][2]                           |
| Boiling Point (Reduced)   | 125°C – 135°C @ 10 mmHg       | High (Estimated)          | Recommended distillation range to avoid oxidation.[2]               |
| Melting Point (Free Base) | 45°C – 75°C                   | Medium (Isomer dependent) | Likely a waxy solid or viscous liquid if diastereomeric mixture.[2] |
| Melting Point (HCl Salt)  | >220°C (Decomp.)              | High                      | Amine salts typically exhibit high MP with charring.[2]             |
| Density                   | 0.96 ± 0.05 g/cm <sup>3</sup> | High (Predicted)          | Slightly less dense than water; floats if immiscible.[2]            |
| pKa (Amine)               | 10.2 – 10.5                   | High                      | Typical for cyclohexylamines; highly basic.[2]                      |
| LogP                      | 1.1 – 1.4                     | Medium                    | Moderately lipophilic; extractable into DCM or EtOAc.[2]            |

## Expert Insight: The Stereochemistry Factor

The 2,2,3-trimethyl substitution pattern introduces significant steric bulk. Unlike the simpler trans-4-aminocyclohexylmethanol (MP ~30-33°C), the trimethyl analog's rigidity often raises the melting point of pure isomers.[1] However, commercial samples are frequently mixtures of diastereomers, which leads to melting point depression, often resulting in a semi-solid or "paste-like" appearance at room temperature.[2]

## Experimental Determination Protocols

Self-validating workflows for establishing internal standards.

## Protocol A: Melting Point Determination (DSC)

For waxy solids or low-melting intermediates, capillary methods are unreliable due to meniscus ambiguity. Differential Scanning Calorimetry (DSC) is the gold standard.

- Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan. Nitrogen purge (50 mL/min).
- Cycle:
  - Equilibrate at  $-40^{\circ}\text{C}$ .
  - Ramp  $10^{\circ}\text{C}/\text{min}$  to  $150^{\circ}\text{C}$ .
- Analysis: Identify the endothermic onset ([2](#)).
- Note: A broad peak ( $>3^{\circ}\text{C}$  width) indicates isomeric mixtures or solvent inclusion.[\[2\]](#)

## Protocol B: Boiling Point (Micro-Ebulliometry)

Direct distillation at atmospheric pressure is contraindicated due to oxidative degradation of the amine.[\[2\]](#)

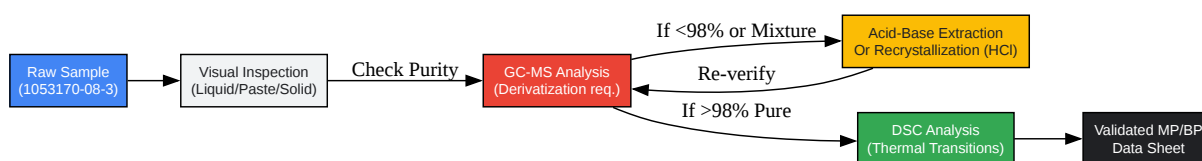
- Setup: Use a micro-distillation apparatus with a vacuum manostat.
- Pressure: Set vacuum to stable 10 mmHg (Torr).
- Observation: Record the vapor temperature plateau.
- Correction: Convert to atmospheric equivalent using the Antoine Equation parameters for cyclohexylamines:

(Use generic parameters  $A=7.5$ ,  $B=1800$ ,  $C=200$  if specific constants are unavailable).

## Protocol C: Purity Validation Logic

Before measuring MP/BP, purity must be established. The amine group reacts with atmospheric CO<sub>2</sub> to form carbamates, altering physical properties.

DOT Diagram: Characterization Workflow



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Caption: Logical workflow for validating physical property data of amine intermediates, prioritizing purity analysis before thermal measurement.

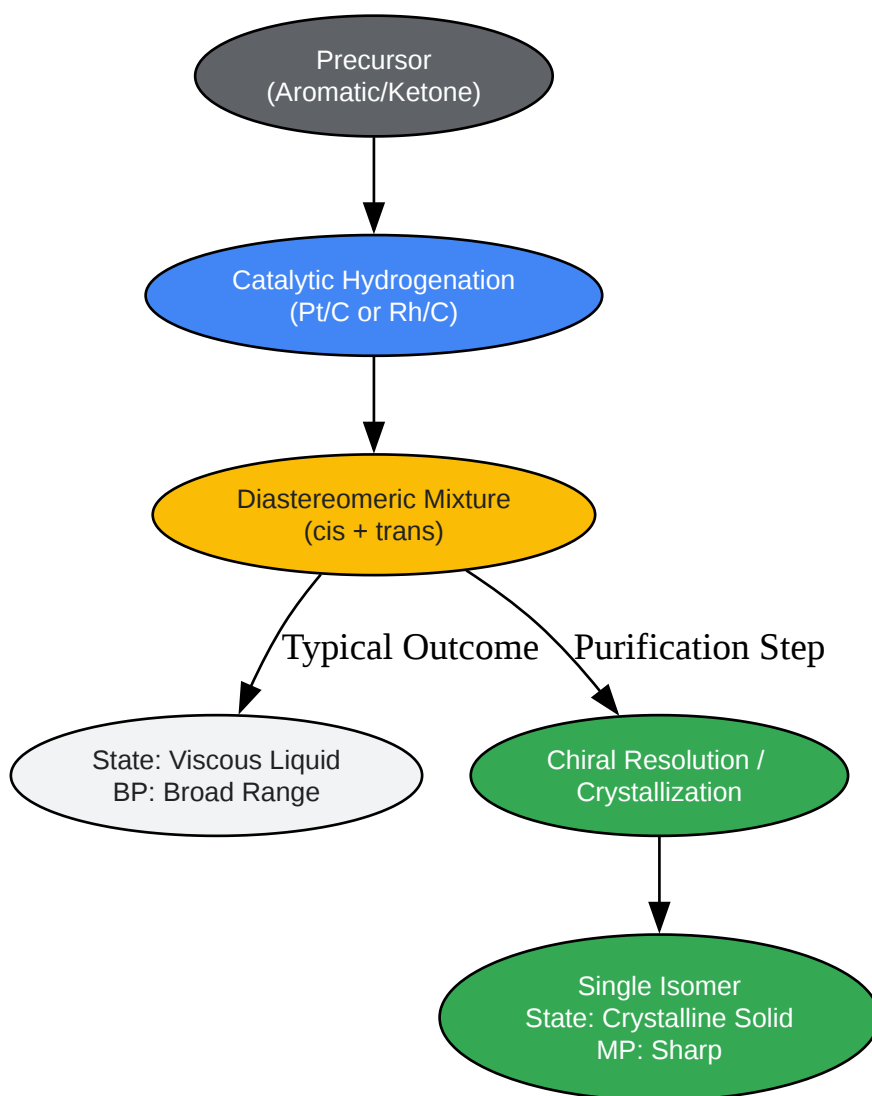
## Synthesis & Purification Context

Understanding the synthesis origin helps predict the physical state.[2] This compound is typically accessed via the hydrogenation of the corresponding aromatic precursor or reduction of an amino-acid ester.[2]

### Impact on Physical State[1]

- **Isomeric Mixtures:** Synthesis often yields a mix of cis and trans isomers relative to the methanol group.[2] This mixture behaves as a eutectic system, exhibiting a depressed melting point (often liquid at RT).[2]
- **Salt Formation:** To isolate a solid for storage, convert the free base to the Hydrochloride (HCl) or Tartrate salt.[2]
  - Protocol: Dissolve free base in Et<sub>2</sub>O, add 1M HCl in Et<sub>2</sub>O dropwise.[2] Filter the white precipitate.[2]
  - Result: The salt will have a sharp, high MP (>200°C), suitable for identity confirmation.

DOT Diagram: Isomer Impact on Properties



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Caption: Impact of synthetic route on the physical state (liquid vs. solid) of the amino-alcohol intermediate.

## References

- BLD Pharm. (2025).[2] Product Analysis: **(4-Amino-2,2,3-trimethylcyclohexyl)methanol** (CAS 1053170-08-3).[1][3][4][5][6][7] Retrieved from
- EPA CompTox Chemicals Dashboard. (2025). Physicochemical Property Estimates for Cyclohexylmethanol Derivatives. U.S. Environmental Protection Agency.[2] Retrieved from

- National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary: Aminocyclohexylmethanol Analogs. Retrieved from
- Sigma-Aldrich. (2025).[2] Safety Data Sheet: General Aminocyclohexanols. Retrieved from

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## Sources

- 1. [506428-44-0|Trans-4-amino-cyclohexaneethanol|BLD Pharm \[bldpharm.com\]](#)
- 2. [Process for the preparation of trans-4-aminocyclohexanol - Patent EP-0909753-B1 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [30134-98-6|\(cis-4-Aminocyclohexyl\)methanol|BLD Pharm \[bldpharm.com\]](#)
- 4. [bldpharm.com \[bldpharm.com\]](#)
- 5. [1053170-08-3|\(4-Amino-2,2,3-trimethylcyclohexyl\)methanol|BLD Pharm \[bldpharm.com\]](#)
- 6. [109647-95-2|3-Amino-3-cyclohexylpropan-1-ol|BLD Pharm \[bldpharm.com\]](#)
- 7. [2253632-25-4|4-Amino-2,2-dimethylcyclohexan-1-ol hydrochloride|BLD Pharm \[bldpharm.com\]](#)
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